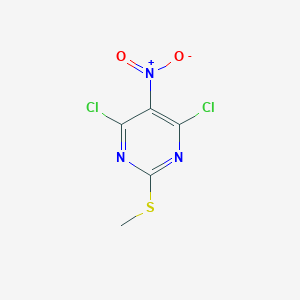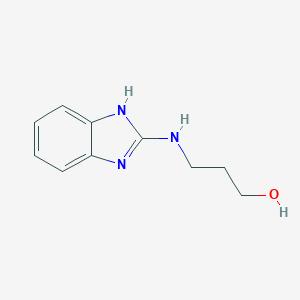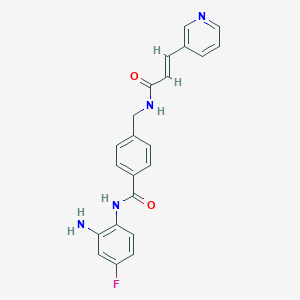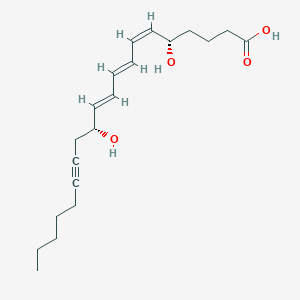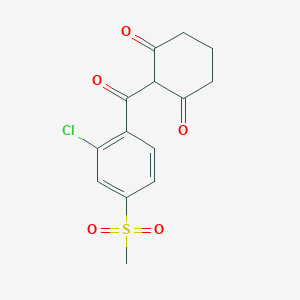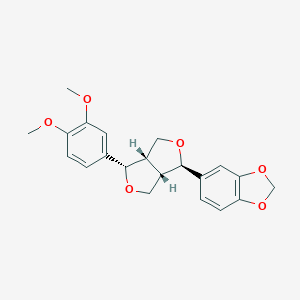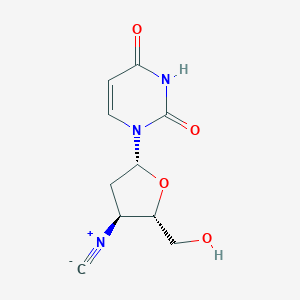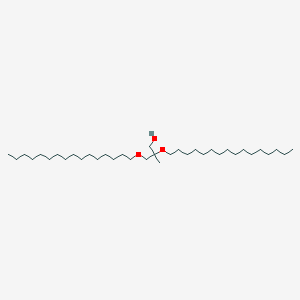
2,3-Dihexadecoxy-2-methylpropan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dihexadecoxy-2-methylpropan-1-ol, also known as DMHP, is a synthetic compound that belongs to the class of alcohols. It has been widely used in scientific research as a tool for studying the mechanism of action and physiological effects of various compounds. DMHP is a colorless liquid that is soluble in organic solvents and has a molecular weight of 576.94 g/mol.
Wirkmechanismus
The mechanism of action of 2,3-Dihexadecoxy-2-methylpropan-1-ol is not well understood. However, it is believed to interact with cell membranes and alter their properties. 2,3-Dihexadecoxy-2-methylpropan-1-ol has been shown to increase the fluidity of cell membranes and enhance the uptake of certain compounds into cells.
Biochemische Und Physiologische Effekte
2,3-Dihexadecoxy-2-methylpropan-1-ol has been shown to have a number of biochemical and physiological effects. It has been shown to increase the activity of certain enzymes involved in lipid metabolism. 2,3-Dihexadecoxy-2-methylpropan-1-ol has also been shown to have antioxidant properties and can protect cells from oxidative damage. In addition, 2,3-Dihexadecoxy-2-methylpropan-1-ol has been shown to have anti-inflammatory properties and can reduce the production of inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2,3-Dihexadecoxy-2-methylpropan-1-ol in lab experiments is its ability to solubilize lipids and other hydrophobic compounds. This makes it an ideal solvent for the synthesis of lipids and other bioactive compounds. 2,3-Dihexadecoxy-2-methylpropan-1-ol is also relatively non-toxic and has low volatility, making it safe to handle in a lab setting.
One of the limitations of using 2,3-Dihexadecoxy-2-methylpropan-1-ol is its high cost compared to other solvents. In addition, 2,3-Dihexadecoxy-2-methylpropan-1-ol is not compatible with certain analytical techniques such as mass spectrometry, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of 2,3-Dihexadecoxy-2-methylpropan-1-ol in scientific research. One potential application is in the synthesis of lipids and other bioactive compounds for use in drug delivery and other biomedical applications. 2,3-Dihexadecoxy-2-methylpropan-1-ol could also be used as a surfactant in the preparation of nanoparticles for drug delivery.
Another potential application is in the study of membrane properties and their role in cellular function. 2,3-Dihexadecoxy-2-methylpropan-1-ol could be used to study the effects of membrane fluidity on the uptake of drugs and other compounds into cells.
Conclusion:
In conclusion, 2,3-Dihexadecoxy-2-methylpropan-1-ol is a synthetic compound that has been widely used in scientific research as a tool for studying the mechanism of action and physiological effects of various compounds. It has a number of advantages and limitations for use in lab experiments and has several potential future directions for research.
Synthesemethoden
2,3-Dihexadecoxy-2-methylpropan-1-ol can be synthesized through a multi-step process involving the reaction of hexadecanol with 2-bromo-2-methylpropane in the presence of a base such as potassium carbonate. The resulting intermediate is then subjected to a deprotection reaction using hydrochloric acid to yield 2,3-Dihexadecoxy-2-methylpropan-1-ol.
Wissenschaftliche Forschungsanwendungen
2,3-Dihexadecoxy-2-methylpropan-1-ol has been extensively used in scientific research as a tool for studying the mechanism of action and physiological effects of various compounds. It has been used as a solvent for the synthesis of lipids and other bioactive compounds. 2,3-Dihexadecoxy-2-methylpropan-1-ol has also been used as a surfactant in the preparation of nanoparticles for drug delivery.
Eigenschaften
CAS-Nummer |
124771-01-3 |
|---|---|
Produktname |
2,3-Dihexadecoxy-2-methylpropan-1-ol |
Molekularformel |
C36H74O3 |
Molekulargewicht |
555 g/mol |
IUPAC-Name |
2,3-dihexadecoxy-2-methylpropan-1-ol |
InChI |
InChI=1S/C36H74O3/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-38-35-36(3,34-37)39-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h37H,4-35H2,1-3H3 |
InChI-Schlüssel |
LOYHBSXIGKRISU-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCOCC(C)(CO)OCCCCCCCCCCCCCCCC |
Kanonische SMILES |
CCCCCCCCCCCCCCCCOCC(C)(CO)OCCCCCCCCCCCCCCCC |
Synonyme |
2-methyl-1,2-di-O-hexadecylglycerophosphocholine C2-Me-DHPC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



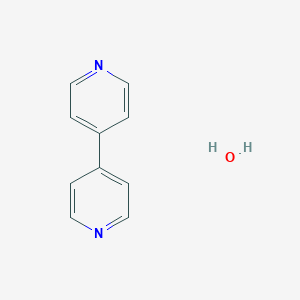
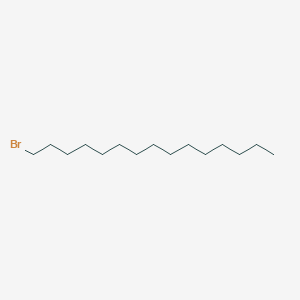
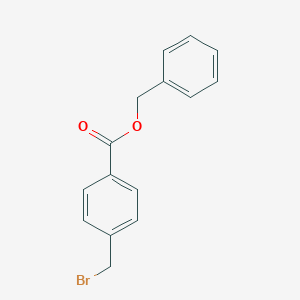
![1-[4-[2-Bromoethyl(methyl)amino]but-2-ynyl]-5-methylpyrrolidin-2-one;oxalic acid](/img/structure/B48592.png)
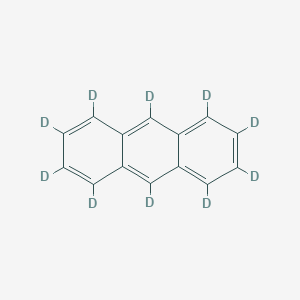
![1,3-Dichloro-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine](/img/structure/B48596.png)
